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# Preparation of Biphenylene-Based Ligands for Catalysis: Application Notes and Protocols

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This document provides detailed application notes and experimental protocols for the synthesis of biphenylene-based ligands, which are crucial scaffolds in modern catalytic chemistry. The unique structural and electronic properties of these ligands have led to their successful application in a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation, making them valuable tools in research, and drug development.

## **Biphenylene-Based Phosphine Ligands**

Biphenylene-based phosphines are a prominent class of ligands known for their rigidity, chirality, and tunable steric and electronic properties. These characteristics are essential for achieving high efficiency and selectivity in catalytic reactions.

### Synthesis of Biphenylene-Based Phosphine Ligands

Several synthetic strategies are employed for the preparation of biphenylene-based phosphine ligands. Key methods include the Ullmann condensation and the Suzuki-Miyaura coupling reaction. The Ullmann reaction is a classical method for forming biaryl linkages via coppercatalyzed coupling of aryl halides[1][2]. Modern variations of this reaction offer milder conditions and broader substrate scope[2]. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an arylboronic acid, is another powerful and versatile tool for constructing the biphenyl backbone[3][4][5].



Bulky and electron-rich phosphines, such as the Buchwald-type ligands (e.g., SPhos, XPhos), have demonstrated exceptional performance in various cross-coupling reactions[6][7][8][9]. Atropisomeric diphosphine ligands like MeO-BIPHEP are particularly valued for their application in asymmetric catalysis, where they can induce high enantioselectivity[10][11].

### **Experimental Protocols**

This protocol outlines the synthesis of the chiral diphosphine ligand (R)-2,2'-Dimethoxy-6,6'-bis(diphenylphosphino)-1,1'-biphenyl ((R)-MeO-BIPHEP), a highly effective ligand for asymmetric hydrogenation. The key step is an Ullmann coupling to form the biphenyl backbone.

Step 1: Synthesis of 2,2'-Dimethoxy-1,1'-biphenyl

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoanisole (18.7 g, 100 mmol) and activated copper powder (12.7 g, 200 mmol).
- Reaction: Heat the mixture to 200-220 °C and stir vigorously for 4 hours.
- Work-up: Cool the reaction mixture to room temperature. Extract the product with toluene
  and filter to remove the copper residues. The filtrate is then concentrated under reduced
  pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2,2'-dimethoxy-1,1'-biphenyl as a white solid.

Step 2: Bromination of 2,2'-Dimethoxy-1,1'-biphenyl

- Reaction Setup: Dissolve 2,2'-dimethoxy-1,1'-biphenyl (10.7 g, 50 mmol) in a suitable solvent such as dichloromethane in a flask protected from light.
- Bromination: Add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
- Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.



• Purification: Remove the solvent under reduced pressure, and purify the residue by recrystallization to yield 6,6'-dibromo-2,2'-dimethoxy-1,1'-biphenyl.

#### Step 3: Lithiation and Phosphinylation

- Reaction Setup: Dissolve 6,6'-dibromo-2,2'-dimethoxy-1,1'-biphenyl (7.4 g, 20 mmol) in anhydrous THF in a flame-dried flask under an argon atmosphere. Cool the solution to -78
   °C.
- Lithiation: Add n-butyllithium (2.5 M in hexanes, 16.8 mL, 42 mmol) dropwise and stir the mixture at -78 °C for 1 hour.
- Phosphinylation: Add chlorodiphenylphosphine (8.8 g, 40 mmol) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
- Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
   Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Purification: After removing the solvent, the crude product is purified by column chromatography on silica gel to give racemic MeO-BIPHEP.
- Resolution: The racemate is resolved using a chiral resolving agent such as (+)-O,O'dibenzoyl-L-tartaric acid to obtain the desired (R)-enantiomer.

This protocol describes the synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), a versatile ligand for Suzuki-Miyaura and other cross-coupling reactions.

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3-dimethoxybenzene (2.17 g, 10 mmol) and dry THF (20 mL). Cool the solution to -78 °C.
- Lithiation: Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise and stir for 30 minutes at -78 °C.
- Benzyne Formation and Trapping: Add a solution of 1,2-dibromobenzene (2.36 g, 10 mmol) in dry THF (10 mL) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. Then, cool the mixture back to -78 °C.



- Phosphinylation: Add chlorodicyclohexylphosphine (2.33 g, 10 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel to afford SPhos as a white solid.

## Catalytic Applications of Biphenylene-Based Phosphine Ligands

Biphenylene-based phosphine ligands are highly effective in a range of catalytic applications. Below are tables summarizing their performance in Suzuki-Miyaura coupling and asymmetric hydrogenation.

Table 1: Performance of Biphenylene-Based Phosphine Ligands in Suzuki-Miyaura Coupling



Entr y	Aryl Halid e	Aryl boro nic Acid	Liga nd	Catal yst Load ing (mol %)	Base	Solv ent	Tem p (°C)	Time (h)	Yield (%)	Refer ence
1	4- Chlor otolue ne	Phen ylboro nic acid	SPho s	1.5	NaOt Bu	Tolue ne	100	6	94	[8]
2	2- Brom otolue ne	Phen ylboro nic acid	P- bridg ed biaryl phosp hine	2	КОН	THF	RT	12	>95	[12]
3	4- Brom oanis ole	Phen ylboro nic acid	P- bridg ed biaryl phosp hine	2	КОН	THF	RT	12	>95	[12]
4	2- Chlor o-N- methy lpyrrol e	Phen ylboro nic acid	SPho s	2	K₃PO 4	Tolue ne/H2 O	100	18	95	[3]

Table 2: Performance of Chiral Biphenylene-Based Diphosphine Ligands in Asymmetric Hydrogenation of  $\beta\text{-Keto}$  Esters



Entr y	Sub strat e	Liga nd	Cata lyst	S/C Rati o	H <sub>2</sub> Pres sure (atm	Solv ent	Tem p (°C)	Tim e (h)	Con vers ion (%)	ee (%)	Refe renc e
1	Ethyl acet oace tate	(R)- MeO - BIPH EP	[RuC I₂(R- MeO - BIPH EP) (dmf) n]	1000	50	MeO H	50	12	>99	98 (R)	[10]
2	Meth yl acet oace tate	(R)- MeO - BIPH EP	[RuB r <sub>2</sub> ((R )- MeO - BIPH EP)]	2000 0	10	MeO H	25	15	100	99 (R)	[13]
3	Ethyl benz oylac etate	(R)- MeO - BIPH EP	[RuB r <sub>2</sub> ((R )- MeO - BIPH EP)]	2000	80	MeO H	25	20	100	98 (R)	[13]
4	Ethyl 4- chlor oace toac etate	(R)- MeO - BIPH EP	[RuB r <sub>2</sub> ((R )- MeO - BIPH EP)]	2000	80	MeO H	25	20	100	99 (R)	[13]



## Biphenylene-Based N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis, often serving as alternatives to phosphines. Biphenylene-based NHC ligands combine the steric and electronic features of the biphenyl scaffold with the strong  $\sigma$ -donating character of the carbene, leading to highly stable and active catalysts.

### Synthesis of Biphenylene-Based NHC Ligands

The synthesis of biphenylene-based NHC ligands typically involves the preparation of an imidazolium salt precursor, which is subsequently deprotonated to generate the free carbene or used directly for the in-situ generation of the metal-NHC complex. The synthesis of the imidazolium salt often starts from a biphenyl diamine derivative.

### **Experimental Protocol**

This protocol describes a general method for the synthesis of a 1,3-bis(biphenyl)imidazolium salt.

Step 1: Synthesis of N,N'-Bis(2-biphenyl)ethane-1,2-diimine

- Reaction Setup: In a round-bottom flask, dissolve 2-aminobiphenyl (16.9 g, 100 mmol) in ethanol (150 mL).
- Condensation: Add glyoxal (40% aqueous solution, 7.3 mL, 60 mmol) dropwise to the solution.
- Reaction: Stir the mixture at room temperature for 24 hours. A yellow precipitate will form.
- Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the diimine product.

Step 2: Synthesis of 1,3-Bis(2-biphenyl)imidazolium Chloride

 Reaction Setup: Suspend the N,N'-bis(2-biphenyl)ethane-1,2-diimine (17.8 g, 50 mmol) in toluene (200 mL) in a round-bottom flask.



- Cyclization: Add paraformaldehyde (1.65 g, 55 mmol) and a catalytic amount of ptoluenesulfonic acid monohydrate (0.95 g, 5 mmol).
- Reaction: Heat the mixture to reflux with a Dean-Stark trap to remove water for 12 hours.
- Chloride Salt Formation: Cool the reaction mixture and add a solution of HCl in diethyl ether
   (2 M) until precipitation is complete.
- Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the imidazolium chloride salt as a white solid.

## Catalytic Applications of Biphenylene-Based NHC Ligands

Biphenylene-based NHC ligands have been successfully employed in various catalytic reactions, particularly in palladium-catalyzed cross-coupling.

Table 3: Performance of Biphenylene-Based NHC Ligands in Suzuki-Miyaura Coupling

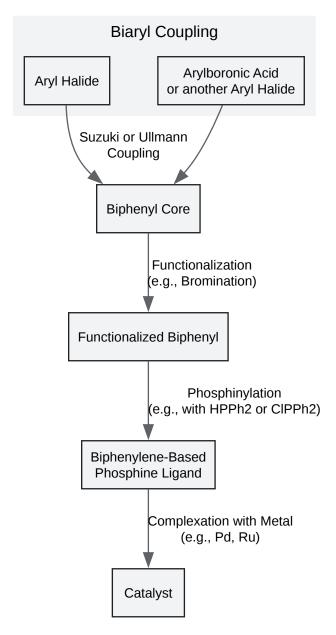


Entry	Aryl Halid e	Arylb oroni c Acid	Ligan d Precu rsor	Catal yst	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	4- Chloro toluen e	Phenyl boroni c acid	1,3- Bis(2- biphen yl)imid azoliu m chlorid e	Pd(OA C)2	К₃РО4	Dioxan e	100	12	92
2	4- Bromo anisol e	4- Methyl phenyl boroni c acid	1,3- Bis(2- biphen yl)imid azoliu m chlorid e	Pd₂(db a)₃	Cs₂CO ₃	Toluen e	110	8	95
3	2- Bromo pyridin e	Phenyl boroni c acid	1,3- Bis(2- biphen yl)imid azoliu m chlorid e	PdCl₂( CH₃C N)₂	K₂CO₃	DMF	120	6	88

# Visualizations Synthesis of Biphenylene-Based Phosphine Ligands



#### General Synthetic Scheme for Biphenyl Phosphine Ligands

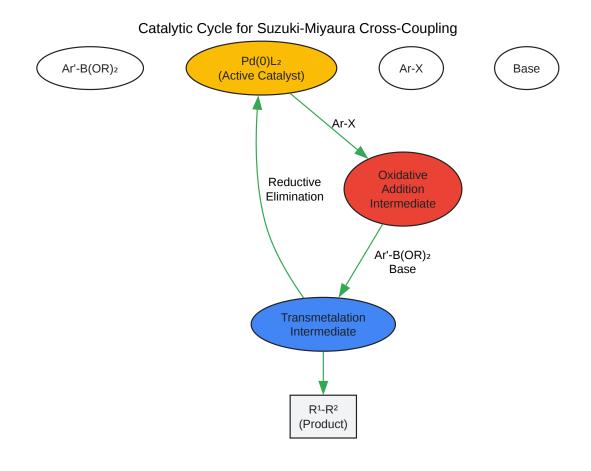


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Caption: Synthetic workflow for biphenylene-based phosphine ligands.

## Catalytic Cycle of Suzuki-Miyaura Coupling





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Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

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